molecular formula C8H4BrClN2O B12356218 8-bromo-2-chloro-8H-quinazolin-4-one

8-bromo-2-chloro-8H-quinazolin-4-one

Cat. No.: B12356218
M. Wt: 259.49 g/mol
InChI Key: XZKJJXIPSFPOAF-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with bromine and chlorine substituents at the 8 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-chloro-8H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamides with appropriate halogenated reagents. For example, the reaction of 2-amino-5-bromobenzamide with phosgene or triphosgene in the presence of a base can yield the desired quinazolinone . Another method involves the use of 2-aminobenzamides and thiols in a one-pot intermolecular annulation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-8H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-bromo-2-chloro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s halogen substituents play a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloro-8H-quinazolin-4-one is unique due to its specific halogen substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its unique structure contributes to its diverse biological activities, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

8-bromo-2-chloro-8H-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3,5H

InChI Key

XZKJJXIPSFPOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=NC(=O)C2=C1)Cl)Br

Origin of Product

United States

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